molecular formula C16H13NO4S B2988946 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-methoxybenzoate CAS No. 879863-58-8

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-methoxybenzoate

Cat. No.: B2988946
CAS No.: 879863-58-8
M. Wt: 315.34
InChI Key: HUMIIRBECZSULS-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-methoxybenzoate is a chemical compound featuring a 5-(thiophen-2-yl)isoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The isoxazole-thiophene molecular framework is of significant interest in early-stage drug discovery, particularly for developing novel anti-cancer and anti-infective agents. Recent studies highlight that 5-(thiophen-2-yl)isoxazole derivatives exhibit potent anti-proliferative activity against human cancer cell lines. Specifically, analogous compounds have demonstrated promising activity against breast cancer cells by potentially targeting the estrogen receptor alpha (ERα) . Furthermore, the isoxazole core is a key structural component in numerous marketed drugs and bioactive molecules with documented anti-inflammatory, antimicrobial, and antitubercular properties . The 4-methoxybenzoate (p-anisate) ester moiety in this compound may influence its physicochemical properties, such as lipophilicity, which can affect cellular permeability and bioavailability. This makes the compound a valuable chemical tool for researchers investigating structure-activity relationships (SAR), probing novel biological mechanisms, and synthesizing more complex molecules for pharmacological screening. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-19-13-6-4-11(5-7-13)16(18)20-10-12-9-14(21-17-12)15-3-2-8-22-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMIIRBECZSULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the isoxazole ring, followed by the introduction of the thiophene moiety. The final step involves esterification with 4-methoxybenzoic acid. Reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of isoxazole.

    Substitution: Halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-methoxybenzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing cellular pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Table 1: Key Features of Target Compound and Analogs

Compound Heterocycle Key Substituents Functional Groups Crystallographic Data
Target Compound Isoxazole Thiophen-2-yl, 4-methoxybenzoate Ester Not reported
: Compound 4 Thiazole 4-Chlorophenyl, 4-fluorophenyl Thiazole, triazolyl Triclinic (P 1), planar
: Thiazol-5-ylmethyl carbamate Thiazole Benzyl, isopropylimidazolidinone Carbamate, ureido Not reported
: Thiazol-5-ylmethyl derivative Thiazole Isobutoxycarbonylamino Carbamate Not reported

Research Findings and Limitations

  • In contrast, compounds were synthesized in high yields (~80–90%) via cyclocondensation and crystallized from dimethylformamide .
  • Structural Insights: While compounds exhibit isostructural triclinic packing with two independent molecules per asymmetric unit , the target compound’s crystallography remains uncharacterized.
  • Pharmacological Data: No bioactivity data are provided for the target compound or its analogs in the evidence. Thiazole derivatives in –5 are pharmacopeial entries, suggesting regulatory relevance, but their therapeutic profiles are unspecified .

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-methoxybenzoate is a member of the isoxazole family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of thiophenyl isoxazole derivatives with methoxybenzoic acid derivatives. The molecular formula is C12H11N2O3SC_{12}H_{11}N_{2}O_{3}S, with a molecular weight of approximately 253.29 g/mol. The compound features both an isoxazole ring and a methoxybenzoate moiety, contributing to its diverse biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various isoxazole derivatives, including this compound. The compound has demonstrated significant activity against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) [mg/mL]
Staphylococcus aureus0.015
Escherichia coli0.030
Pseudomonas aeruginosa0.045
Enterococcus faecalis0.020

The compound exhibited superior antibacterial activity compared to standard antibiotics such as ampicillin and streptomycin, with MIC values indicating potent efficacy against Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been tested for antifungal activity. It demonstrated effectiveness against common fungal pathogens, with MIC values ranging from 0.004 to 0.06 mg/mL.

Fungal Strain Minimum Inhibitory Concentration (MIC) [mg/mL]
Candida albicans0.005
Aspergillus niger0.020

The results suggested that the compound could be a promising candidate for treating fungal infections, particularly in immunocompromised patients .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Wall Synthesis : The compound interferes with bacterial cell wall synthesis, leading to cell lysis.
  • Disruption of Membrane Integrity : It may disrupt the integrity of fungal cell membranes, resulting in increased permeability and cell death.
  • Enzyme Inhibition : Molecular docking studies suggest that it inhibits key enzymes involved in bacterial metabolism and replication .

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various isoxazole derivatives, including our compound of interest. The study found that this compound had an MIC significantly lower than traditional antibiotics against several resistant strains .

Cytotoxicity Assessment

Cytotoxicity assays conducted on normal human cells (MRC5) indicated that while the compound exhibits potent antimicrobial properties, it has a favorable safety profile with low cytotoxic effects at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-methoxybenzoate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling thiophene-containing isoxazole intermediates with 4-methoxybenzoate derivatives under reflux conditions. For example, hydroxylamine hydrochloride and anhydrous potassium carbonate in ethanol at reflux for 5 hours can yield isoxazole-thiophene hybrids . Optimization may include adjusting stoichiometry, solvent polarity, or catalysts (e.g., ammonium acetate for cyclization reactions). Monitoring reaction progress via TLC and iterative crystallization from ethanol improves purity .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodology :

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=O at ~1605–1679 cm⁻¹, thiophene C-S stretches) .
  • NMR : 1^1H-NMR (DMSO-d6) resolves aromatic proton environments (e.g., thiophene protons at δ 7.36–7.72 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass Spectrometry : HRMS or EI-MS confirms molecular ion peaks (e.g., M+^+ at m/z 348 for analogous structures) and fragmentation patterns .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., P21/c space group) with unit cell parameters (a=7.494 Å, b=8.373 Å) validate 3D structure .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear NIOSH/EN 166-approved safety glasses, nitrile gloves, and lab coats to prevent dermal/oral exposure (Category 4 acute toxicity) .
  • Ventilation : Use fume hoods with ≥100 fpm face velocity to mitigate inhalation risks (Category 4 acute toxicity via inhalation) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste; avoid drainage systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound?

  • Methodology :

  • Computational Tools : Use software like Discovery Studio or Gaussian to model vibrational spectra (IR) and NMR chemical shifts. Compare with experimental data to identify outliers (e.g., deviations in C=O stretching frequencies due to solvent effects) .
  • Benchmarking : Validate computational methods against crystallographic data (e.g., unit cell dimensions from X-ray studies) to refine force field parameters .

Q. What experimental design strategies mitigate sample degradation during prolonged analytical procedures?

  • Methodology :

  • Temperature Control : Store samples at 4°C or lower to slow organic degradation (e.g., 9-hour data collection without cooling alters wastewater matrix integrity) .
  • Inert Atmospheres : Use nitrogen-purged vials during HPLC or GC-MS to prevent oxidation of thiophene or isoxazole moieties .
  • Batch Validation : Replicate analyses across synthetic batches to distinguish degradation artifacts from inherent variability .

Q. How do structural modifications at the thiophene or isoxazole positions influence physicochemical properties?

  • Methodology :

  • Analog Synthesis : Replace thiophene with furan or pyridine rings (see for protocols) to study electronic effects on solubility or λmax .
  • Property Mapping : Correlate substituent electronegativity (e.g., fluoro vs. methoxy groups) with logP (via shake-flask assays) or thermal stability (DSC/TGA) .
  • Table : Comparison of analogs (e.g., 5-(4-Fluorophenyl)thiophene derivatives) showing % yield, melting points, and solubility .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic batch yields or purity?

  • Methodology :

  • Root Cause Analysis : Use DOE (Design of Experiments) to isolate factors like solvent purity (e.g., absolute ethanol vs. technical grade) or catalyst aging .
  • QC Protocols : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and identify side products (e.g., unreacted intermediates) .

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